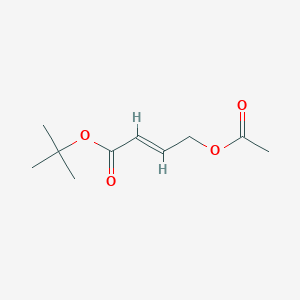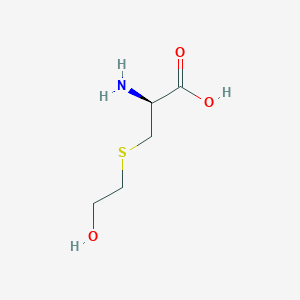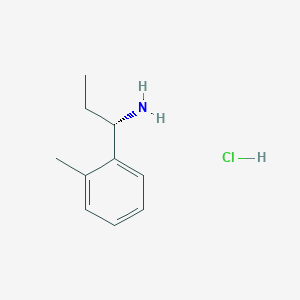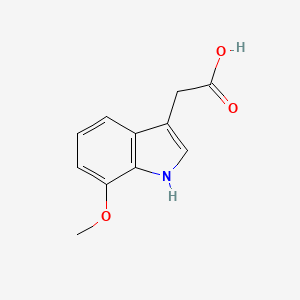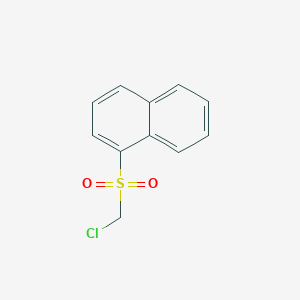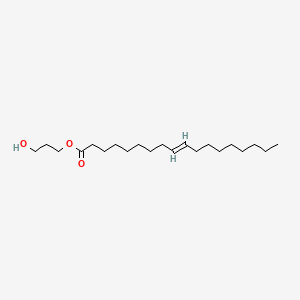
3-hydroxypropyl (E)-octadec-9-enoate
Overview
Description
3-hydroxypropyl (E)-octadec-9-enoate is a nonionic surfactant derived from the esterification of oleic acid with polyoxypropylene glycol. This compound is known for its excellent emulsifying, dispersing, and solubilizing properties, making it valuable in various industrial applications, including cosmetics, pharmaceuticals, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-hydroxypropyl (E)-octadec-9-enoate is synthesized through the esterification of oleic acid with polyoxypropylene glycol. The reaction typically involves heating oleic acid and polyoxypropylene glycol in the presence of a catalyst, such as sulfuric acid or organotin compounds, at elevated temperatures (70-80°C) for several hours. The reaction conditions are carefully controlled to achieve high selectivity and yield of the desired ester product .
Industrial Production Methods: In industrial settings, the production of polyoxypropylene oleate involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and heating systems to ensure uniform temperature distribution and optimal reaction conditions. The use of homogeneous catalysts, such as organotin compounds, enhances the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-hydroxypropyl (E)-octadec-9-enoate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and polyoxypropylene glycol in the presence of sulfuric acid or organotin catalysts at 70-80°C
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Hydrolysis: The ester bonds in polyoxypropylene oleate can be hydrolyzed in the presence of strong acids or bases, leading to the formation of oleic acid and polyoxypropylene glycol.
Major Products Formed:
Esterification: this compound.
Oxidation: Oxidized derivatives of polyoxypropylene oleate.
Hydrolysis: Oleic acid and polyoxypropylene glycol.
Scientific Research Applications
3-hydroxypropyl (E)-octadec-9-enoate finds extensive applications in scientific research due to its unique properties:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Widely used in the formulation of cosmetics, lubricants, and cleaning agents due to its excellent emulsifying and dispersing properties
Mechanism of Action
3-hydroxypropyl (E)-octadec-9-enoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. The compound’s amphiphilic nature, with hydrophilic polyoxypropylene chains and hydrophobic oleate groups, allows it to interact with both polar and non-polar substances, enhancing solubilization and dispersion .
Comparison with Similar Compounds
- Polyoxyethylene oleate
- Polyoxypropylene stearate
- Polyoxyethylene stearate
3-hydroxypropyl (E)-octadec-9-enoate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
IUPAC Name |
3-hydroxypropyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h9-10,22H,2-8,11-20H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLIYFXWVRDAA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31394-71-5 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-(1-oxo-9-octadecen-1-yl)]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-[(9Z)-(1-oxo-9-octadecen-1-yl)]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


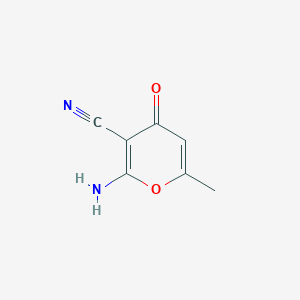

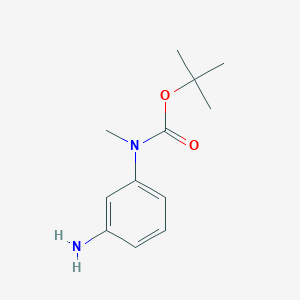
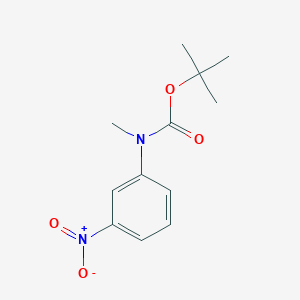
![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)
